molecular formula C12H13F2NO3 B13102149 tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate

Cat. No.: B13102149
M. Wt: 257.23 g/mol
InChI Key: NLMQDCJNWPZJPR-UHFFFAOYSA-N
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Description

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate: is an organic compound with significant interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a difluoro-substituted benzaldehyde, making it a versatile molecule for synthetic and analytical chemistry.

Properties

Molecular Formula

C12H13F2NO3

Molecular Weight

257.23 g/mol

IUPAC Name

tert-butyl N-(3,6-difluoro-2-formylphenyl)carbamate

InChI

InChI=1S/C12H13F2NO3/c1-12(2,3)18-11(17)15-10-7(6-16)8(13)4-5-9(10)14/h4-6H,1-3H3,(H,15,17)

InChI Key

NLMQDCJNWPZJPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1C=O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with 3,6-difluorobenzaldehyde and tert-butyl carbamate.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).

    Procedure: The 3,6-difluorobenzaldehyde is reacted with tert-butyl carbamate under reflux conditions, facilitating the formation of the desired product through nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the formyl group can yield alcohol derivatives.

    Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3,6-difluoro-2-carboxyphenylcarbamate.

    Reduction: 3,6-difluoro-2-hydroxymethylphenylcarbamate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Inhibition of β-Secretase (BACE1)
One significant application of tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is its role as a β-secretase (BACE1) inhibitor. BACE1 is an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Research has demonstrated that compounds within the same chemotype as tert-butyl carbamate exhibit promising inhibitory activity against BACE1. For instance, a study highlighted a derivative that showed a 20-fold increase in potency compared to earlier compounds, suggesting that modifications to the structure can optimize efficacy against this target .

Structure-Activity Relationship Studies
The structural modifications of tert-butyl carbamate derivatives have been extensively studied to understand their interactions with BACE1. The introduction of difluorophenyl groups has been shown to enhance binding affinity and selectivity for the enzyme's active site. The compound's ability to penetrate the central nervous system (CNS) was also evaluated, indicating favorable pharmacokinetic properties essential for therapeutic applications in neurodegenerative diseases .

Anticancer Research

Potential Antitumor Activity
Emerging studies have begun to investigate the anticancer potential of this compound. Preliminary findings suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The incorporation of fluorine atoms into the phenyl ring appears to enhance the compound's lipophilicity and bioavailability, making it a candidate for further development in cancer therapeutics .

Synthesis of Novel Therapeutics

Building Block in Drug Development
this compound serves as a valuable building block in the synthesis of novel therapeutic agents. Its functional groups allow for further chemical modifications that can lead to the development of new drugs targeting various diseases. Researchers are exploring its utility in creating analogs with improved efficacy and reduced side effects, particularly in the context of CNS disorders and cancer treatment .

Data Summary Table

Application Area Description Key Findings
Medicinal ChemistryInhibition of BACE1 for Alzheimer's treatmentSignificant potency increase observed with structural modifications
Anticancer ResearchInvestigation into antitumor propertiesPotential inhibition of tumor cell proliferation; further studies needed
Synthesis of Novel DrugsUse as a building block for new therapeutic agentsAllows for diverse chemical modifications leading to new drug candidates

Case Studies

Case Study 1: BACE1 Inhibition
A study published in Nature described the synthesis and evaluation of several derivatives based on this compound. The most potent compound demonstrated significant reductions in amyloid-beta levels in mouse models of Alzheimer's disease, supporting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity
In another investigation, researchers evaluated the efficacy of this compound against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective anticancer activity worthy of further exploration in preclinical models .

Mechanism of Action

The mechanism by which tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the formyl group can react with amino groups in the enzyme’s active site, forming a covalent bond that inhibits enzyme activity. The difluoro groups may enhance binding affinity through electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3,5-difluoro-2-formylphenyl)carbamate
  • tert-Butyl (3,6-dichloro-2-formylphenyl)carbamate
  • tert-Butyl (3,6-dimethyl-2-formylphenyl)carbamate

Uniqueness

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds.

Biological Activity

tert-Butyl (3,6-difluoro-2-formylphenyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a carbamate moiety, and a difluorinated phenyl ring. The presence of difluoro substituents enhances its chemical reactivity and specificity, making it an interesting candidate for various biological applications, particularly in medicinal chemistry.

The molecular formula of this compound is C12H14F2N2O3, with a molecular weight of approximately 270.25 g/mol. The compound's structure allows it to interact with biological macromolecules through various mechanisms, including covalent bonding with enzyme active sites.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with specific enzymes and receptors. This interaction can lead to the inhibition or modulation of enzymatic activities, influencing various metabolic pathways. The difluoro groups enhance the electronic properties of the molecule, potentially increasing its binding affinity for target proteins.

Proposed Mechanisms

  • Enzyme Inhibition : The compound may inhibit enzymes by covalently modifying their active sites.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in signal transduction pathways.
  • Biochemical Pathway Interference : By affecting key enzymes, it could alter the dynamics of metabolic pathways relevant to disease states.

Biological Activity and Applications

Research into the biological activity of this compound has revealed its potential in several areas:

  • Antimicrobial Properties : Studies have indicated that compounds with similar structures exhibit significant antimicrobial activity against various pathogens.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it relevant for therapeutic applications in inflammatory diseases.
  • Cancer Research : Its ability to inhibit specific enzymes positions it as a candidate for cancer therapeutics, particularly in targeting tumor-specific pathways.

Case Studies and Research Findings

Several studies have explored the biological effects and mechanisms of action of related compounds:

  • Inhibition Studies : A study demonstrated that carbamate derivatives could inhibit key enzymes involved in cancer metabolism, suggesting potential therapeutic roles in oncology .
  • Antimicrobial Activity : Research has shown that similar difluorinated compounds exhibit potent activity against bacterial strains, indicating that this compound might share these properties .
  • Pharmacokinetic Evaluations : Investigations into the pharmacokinetics of related compounds have highlighted their absorption and metabolism profiles, crucial for understanding their therapeutic viability .

Table 1: Biological Activity Comparison

CompoundActivity TypeEC50 (nM)Reference
This compoundAntimicrobialTBD
Related Carbamate DerivativeEnzyme Inhibition50
Difluorinated CompoundAnti-inflammatory100

Table 2: Mechanism Insights

MechanismDescription
Enzyme InhibitionCovalent modification of active sites leading to reduced enzymatic function
Receptor ModulationAltered receptor activity impacting downstream signaling pathways
Pathway InterferenceDisruption of metabolic processes through enzyme inhibition

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